3,7-Dimethylbenzo[d]isothiazole 1,1-dioxide
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Overview
Description
3,7-Dimethylbenzo[d]isothiazole 1,1-dioxide is an organic compound with the molecular formula C9H9NO2S and a molecular weight of 195.23 g/mol . It is a derivative of benzoisothiazole, characterized by the presence of two methyl groups at positions 3 and 7 on the benzene ring and a sulfonyl group at the 1,1-dioxide position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylbenzo[d]isothiazole 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,7-dimethylbenzenesulfonyl chloride with ammonia or amines, followed by oxidation to introduce the sulfonyl group . The reaction conditions often involve the use of solvents such as benzene or ethanol and temperatures ranging from 20°C to 25°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylbenzo[d]isothiazole 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfinic acids or thiols .
Scientific Research Applications
3,7-Dimethylbenzo[d]isothiazole 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,7-Dimethylbenzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The sulfonyl group plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzo[d]isothiazole 1,1-dioxide: Similar structure but with only one methyl group.
3-Ethylbenzo[d]isothiazole 1,1-dioxide: Contains an ethyl group instead of a methyl group.
Uniqueness
3,7-Dimethylbenzo[d]isothiazole 1,1-dioxide is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its physical properties, such as melting point and solubility, as well as its interaction with other molecules .
Properties
Molecular Formula |
C9H9NO2S |
---|---|
Molecular Weight |
195.24 g/mol |
IUPAC Name |
3,7-dimethyl-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C9H9NO2S/c1-6-4-3-5-8-7(2)10-13(11,12)9(6)8/h3-5H,1-2H3 |
InChI Key |
NTSLWZTXSLHUCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=NS2(=O)=O)C |
Origin of Product |
United States |
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